

# 3-bromo-1H-indole-2-carbaldehyde molecular docking studies

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## Compound Focus: 3-bromo-1H-indole-2-carbaldehyde

CAS No.: 906440-21-9

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## Docking Studies of Related Bromo-indole Derivatives

| Compound Structure  | Biological Target                            | Key Docking Findings (Binding Energy)   | Biological Activity   | Experimental Validation                            |
|---|--|---|---|--|
| <b>Chalcone-based indole-pyrimidine</b><br>(with 5-bromo indole moiety) [1] | Not explicitly stated<br>(anticancer target) | Docking performed;<br>specific binding energy for bromo-derivative not reported [1] | Excellent anticancer activity (IC <sub>50</sub> : 0.01±0.005 µM) [1]  | Anticancer activity confirmed via MTT assay [1]    |
| <b>2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k)</b> [2]                | (p)ppGpp synthetase (RelA/SpoT homolog)      | Binding energy: <b>-5.13 kcal/mol</b> [2]   | Potent antibacterial (MIC: 0.98 µg/mL vs MRSA); Antiproliferative [2] | Antibacterial and cytotoxic activity confirmed [2] |
| <b>2-(1H-Indol-3-yl)-1H-benzo[d]imidazole</b>                               | (p)ppGpp synthetases, FtsZ protein,          | Docking performed against three   | Potent antimicrobial (MIC: <1 µg/mL vs S. aureus; 3.9                 | Antimicrobial and antibiofilm                      |

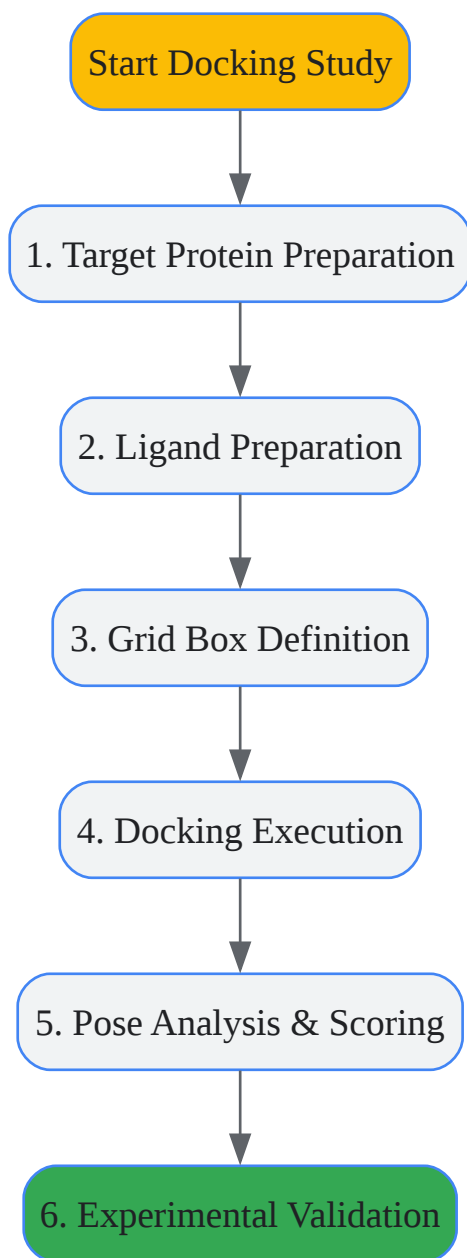
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|--|-------------------|---|--------------------------------------|-------------------------|
| (with 5-bromo substitution, <b>3aq</b> ) [3] | Pyruvate kinase   | targets; specific energy not detailed [3] | $\mu\text{g/mL}$ vs C. albicans) [3] | activity confirmed [3]  |

## Detailed Experimental Protocols

Here are the standard methodologies employed in the docking studies cited, which are common across the field.

### Molecular Docking Protocol

The following workflow outlines the general steps for computational molecular docking:



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- **Target Preparation:** The 3D structure of the target protein (e.g., enzyme) is obtained from a database like the Protein Data Bank (PDB). This structure is then "prepared" by removing water molecules, adding hydrogen atoms, and assigning correct bond orders [2] [3].
- **Ligand Preparation:** The 3D structure of the small molecule (e.g., the indole derivative) is drawn or obtained and energetically **minimized** to find its most stable conformation [2].
- **Docking Execution:** The ligand is virtually "docked" into the binding site of the protein target using software such as **AutoDock Vina** or similar tools. This process generates multiple potential binding poses [2] [3].

- **Analysis & Scoring:** Each generated pose is ranked using a **scoring function** that estimates the binding affinity, typically reported in kcal/mol (e.g., -5.13 kcal/mol). The best pose is analyzed for specific molecular interactions, such as hydrogen bonds, halogen bonds, and pi-pi stacking [2] [3].

## Biological Activity Assays

To validate the docking predictions, the following experimental assays are typically conducted:

- **Anticancer Activity:** The **MTT assay** is used to determine a compound's ability to kill cancer cells (e.g., PC3, MCF-7), reported as an **IC<sub>50</sub> value** (concentration that inhibits 50% of cell growth) [1].
- **Antimicrobial Activity:** The **Minimum Inhibitory Concentration (MIC)** assay determines the lowest concentration of a compound that prevents visible growth of bacteria or fungi [2] [3].
- **Antibiofilm Activity:** Compounds are tested for their ability to inhibit the formation or disrupt established biofilms of pathogens like *S. aureus* [3].

## Interpretation and Future Directions

While data on your exact compound of interest is limited, the studies on related structures provide a strong foundation:

- **Bromo-substitution is significant:** The presence of a bromine atom on the indole ring, particularly at the 5-position, is a common feature in many active compounds, likely influencing binding affinity and selectivity [1] [2] [3].
- **Promising dual activities:** Several bromo-indoles show potent **antimicrobial** (including anti-MRSA and anti-biofilm) as well as **anticancer** activities, making them interesting candidates for multi-target drug development [2] [3].
- **Target diversity:** These compounds interact with a range of targets, including enzymes involved in bacterial stress response ((p)ppGpp synthetases) [2] [3], cell division (FtsZ) [3], and energy metabolism (pyruvate kinase) [3].

To find more specific information, I suggest you:

- **Search specialized databases:** Query the **Protein Data Bank (PDB)** or the **PubChem BioAssay** database using the compound's canonical SMILES string.
- **Perform an in silico study:** If resources allow, you can initiate a molecular docking project specifically for **3-bromo-1H-indole-2-carbaldehyde** against your target of interest.

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## References

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